molecular formula C23H24N4O3S2 B2469578 N-(3-acetamidophenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 954094-60-1

N-(3-acetamidophenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2469578
CAS RN: 954094-60-1
M. Wt: 468.59
InChI Key: MEQRSUIQQSRHMC-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H24N4O3S2 and its molecular weight is 468.59. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetamidophenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetamidophenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemical Generation of Acyl and Carbamoyl Radicals

This compound has been investigated for its role in photochemical radical generation. Researchers have developed a strategy that utilizes a commercially available nucleophilic organic catalyst to generate acyl and carbamoyl radicals. The process involves activating corresponding chlorides and anhydrides via a nucleophilic acyl substitution path. The resulting nucleophilic radicals then undergo Giese-type addition reactions with electron-poor olefins. Notably, this chemistry relies on low-energy photons (blue LEDs) to activate the radical precursors, which are typically less prone to redox-based activation mechanisms. The study combines transient absorption spectroscopy investigations, electrochemical studies, quantum yield measurements, and the characterization of key intermediates to elucidate the mechanistic aspects of this catalytic photochemical radical generation strategy .

Antibacterial Activity

Given the presence of a carbamoyl group, investigations into the antibacterial properties of this compound are warranted. Researchers could assess its efficacy against bacterial strains, study its mode of action, and explore potential synergies with existing antibiotics. Sulfonamides, including related compounds, have a long history as antibacterial agents, and this compound’s unique structure may offer advantages in combating bacterial infections .

properties

IUPAC Name

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S2/c1-15(17-7-4-3-5-8-17)24-21(29)12-20-13-31-23(27-20)32-14-22(30)26-19-10-6-9-18(11-19)25-16(2)28/h3-11,13,15H,12,14H2,1-2H3,(H,24,29)(H,25,28)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQRSUIQQSRHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetamidophenyl)-2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)acetamide

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